![molecular formula C8H12N4O3S B14427993 (E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium is a complex organic compound characterized by its unique structural features. This compound contains an ethyl group, an oxido group, and a sulfamoylphenyl hydrazinylidene moiety. Its distinct chemical structure makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium typically involves multiple steps, starting with the preparation of the sulfamoylphenyl hydrazine precursor. This precursor is then reacted with ethyl oxido compounds under specific conditions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxides, while reduction could produce simpler hydrazine derivatives.
Aplicaciones Científicas De Investigación
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium
- (E)-propyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium
- (E)-butyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium
Uniqueness
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium stands out due to its specific ethyl group, which imparts unique chemical and physical properties
Propiedades
Fórmula molecular |
C8H12N4O3S |
|---|---|
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium |
InChI |
InChI=1S/C8H12N4O3S/c1-2-12(13)11-10-7-3-5-8(6-4-7)16(9,14)15/h3-6,10H,2H2,1H3,(H2,9,14,15)/b12-11+ |
Clave InChI |
MLOLNWAOOIOZPV-VAWYXSNFSA-N |
SMILES isomérico |
CC/[N+](=N\NC1=CC=C(C=C1)S(=O)(=O)N)/[O-] |
SMILES canónico |
CC[N+](=NNC1=CC=C(C=C1)S(=O)(=O)N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


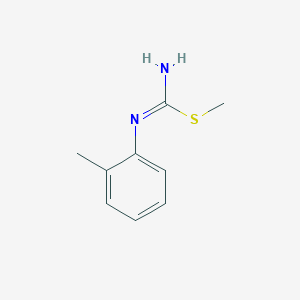
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
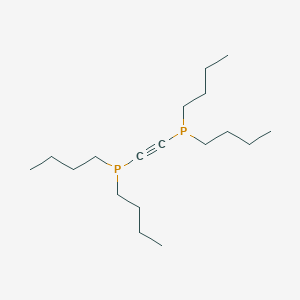

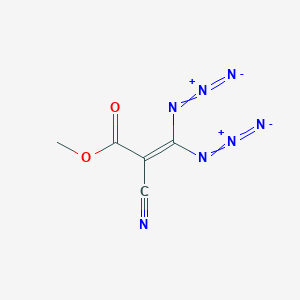
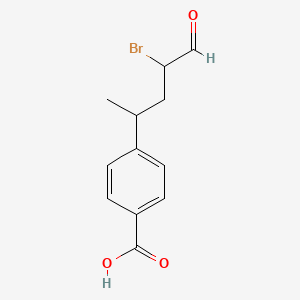
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
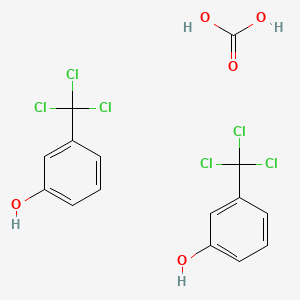
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)
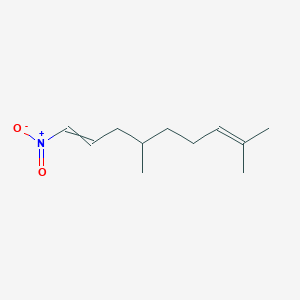


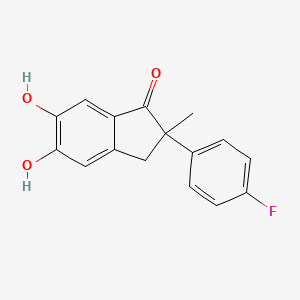
![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
